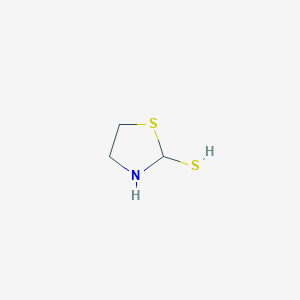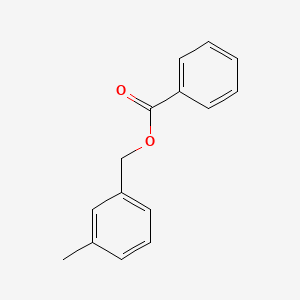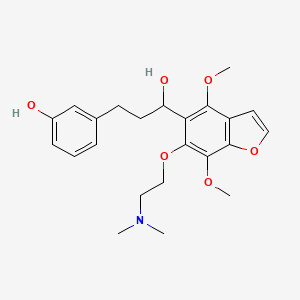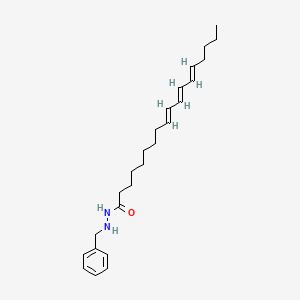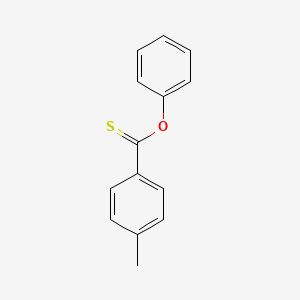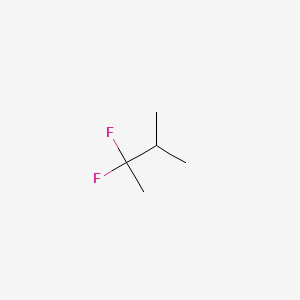
Butane, 2,2-difluoro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 2,2-difluoro-3-methyl- is an organic compound with the molecular formula C5H10F2. It is a branched alkane with two fluorine atoms attached to the second carbon and a methyl group attached to the third carbon. This compound is part of the larger family of fluorinated hydrocarbons, which are known for their unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2,2-difluoro-3-methyl- typically involves the fluorination of a suitable precursor. One common method is the reaction of 3-methyl-2-butanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:
3-methyl-2-butanol+DAST→Butane, 2,2-difluoro-3-methyl-+by-products
Industrial Production Methods
In an industrial setting, the production of Butane, 2,2-difluoro-3-methyl- may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butane, 2,2-difluoro-3-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of fluorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Halogen exchange reactions using reagents like chlorine or bromine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of halogenated derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
Butane, 2,2-difluoro-3-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Butane, 2,2-difluoro-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Butane, 2,2-difluoro-: Similar structure but without the methyl group.
Butane, 2,3-difluoro-: Fluorine atoms attached to different carbon atoms.
Butane, 2,2-dichloro-3-methyl-: Chlorine atoms instead of fluorine.
Uniqueness
Butane, 2,2-difluoro-3-methyl- is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. The fluorine atoms increase the compound’s stability and reactivity, while the methyl group adds steric hindrance, affecting its interactions with other molecules.
Propiedades
Número CAS |
51891-58-8 |
|---|---|
Fórmula molecular |
C5H10F2 |
Peso molecular |
108.13 g/mol |
Nombre IUPAC |
2,2-difluoro-3-methylbutane |
InChI |
InChI=1S/C5H10F2/c1-4(2)5(3,6)7/h4H,1-3H3 |
Clave InChI |
WTFQLRFJNHTEIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



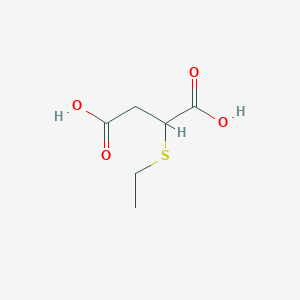
![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
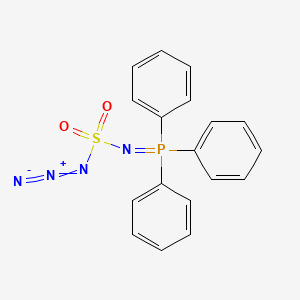

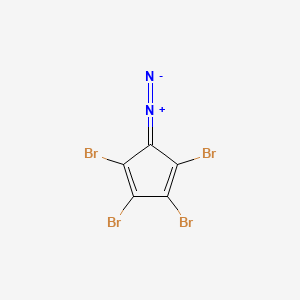
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
